molecular formula C13H17NO2 B14812322 6-Tert-butyl-3-cyclopropoxypicolinaldehyde

6-Tert-butyl-3-cyclopropoxypicolinaldehyde

Cat. No.: B14812322
M. Wt: 219.28 g/mol
InChI Key: FNONAKMLFJBCLU-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-cyclopropoxypicolinaldehyde is an organic compound that features a tert-butyl group, a cyclopropoxy group, and a picolinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-3-cyclopropoxypicolinaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Picolinaldehyde Core: The picolinaldehyde core can be synthesized through the Vilsmeier-Haack reaction, where a substituted pyridine is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where the picolinaldehyde is treated with tert-butyl chloride in the presence of a Lewis acid catalyst such as AlCl3 (aluminum chloride).

    Cyclopropoxylation: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, where the picolinaldehyde is treated with cyclopropyl bromide in the presence of a base such as NaH (sodium hydride).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-3-cyclopropoxypicolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as KMnO4 (potassium permanganate) or CrO3 (chromium trioxide).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Substitution: The tert-butyl and cyclopropoxy groups can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: NaH, cyclopropyl bromide

Major Products Formed

    Oxidation: 6-Tert-butyl-3-cyclopropoxypicolinic acid

    Reduction: 6-Tert-butyl-3-cyclopropoxypicolinalcohol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

6-Tert-butyl-3-cyclopropoxypicolinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-3-cyclopropoxypicolinaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aldehyde group and other functional groups. The exact pathways involved can vary but may include inhibition of enzyme activity, modulation of receptor function, and induction of cellular responses.

Comparison with Similar Compounds

6-Tert-butyl-3-cyclopropoxypicolinaldehyde can be compared with other similar compounds, such as:

    6-Tert-butyl-3-methoxypicolinaldehyde: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    6-Tert-butyl-3-ethoxypicolinaldehyde: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    6-Tert-butyl-3-cyclopropylpicolinaldehyde: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.

The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

6-tert-butyl-3-cyclopropyloxypyridine-2-carbaldehyde

InChI

InChI=1S/C13H17NO2/c1-13(2,3)12-7-6-11(10(8-15)14-12)16-9-4-5-9/h6-9H,4-5H2,1-3H3

InChI Key

FNONAKMLFJBCLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C=C1)OC2CC2)C=O

Origin of Product

United States

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